W-13 hydrochloride

Calmodulin Phosphodiesterase Enzyme Inhibition

W-13 hydrochloride is the calmodulin antagonist of choice for researchers requiring clean target engagement without confounding off-target effects. Unlike W-7, which potently inhibits voltage-gated K+ channels (IC50 3.38 µM), W-13 does not affect Kv currents at concentrations up to 100 µM, ensuring that observed effects on smooth muscle contractility or Ca2+ signaling reflect genuine calmodulin antagonism. For breast cancer research, W-13 demonstrates validated activity against tamoxifen-resistant cell lines (LY2, Ki=10.4 µM; RR, Ki=5.2 µM). Pair with non-chlorinated W-12 as a negative control for rigorous calmodulin-dependence validation in EpoR/Jak2 and pancreatic beta-cell studies.

Molecular Formula C14H18Cl2N2O2S
Molecular Weight 349.3 g/mol
CAS No. 88519-57-7
Cat. No. B043348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-13 hydrochloride
CAS88519-57-7
SynonymsN-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide Monohydrochloride;  W-13; 
Molecular FormulaC14H18Cl2N2O2S
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl.Cl
InChIInChI=1S/C14H17ClN2O2S.ClH/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16;/h3-7,10,17H,1-2,8-9,16H2;1H
InChIKeyQKAALLVQBOLELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

W-13 Hydrochloride (CAS 88519-57-7) Procurement Guide: Calmodulin Antagonist with Defined Selectivity Profile


W-13 hydrochloride (CAS 88519-57-7) is a naphthalenesulfonamide derivative that functions as a reversible, cell-permeable calmodulin (CaM) antagonist . It inhibits Ca2+/calmodulin-regulated enzymes, including myosin light chain kinase (MLCK) with an IC50 of 58 µM and Ca2+/calmodulin-dependent phosphodiesterase (PDE) with an IC50 of 68 µM . Structurally, W-13 contains a 5-chloro substitution on the naphthalene ring and a 4-aminobutyl side chain [1]. The hydrochloride salt enhances aqueous solubility (35 mg/mL) [2]. Its primary utility lies in experimental systems where controlled inhibition of calmodulin-dependent signaling pathways is required.

Why Generic Calmodulin Antagonist Substitution Fails: Critical Differentiation of W-13 Hydrochloride from W-7 and Non-Chlorinated Analogs


Generic substitution among calmodulin antagonists is scientifically unsound due to profound differences in potency, target selectivity, and off-target activity. W-13 exhibits a distinct pharmacological profile compared to its closest structural analog, W-7, and to its non-chlorinated control analog, W-12. While both W-13 and W-7 inhibit calmodulin, they display divergent IC50 values across multiple enzyme assays and channel targets . Furthermore, the non-chlorinated analogs W-5 and W-12, often used as negative controls, demonstrate negligible activity, confirming that the 5-chloro moiety is essential for target engagement [1]. Even within the same compound class, the choice of antagonist profoundly influences experimental outcomes; for instance, W-7 exhibits significant off-target inhibition of voltage-gated K+ (Kv) channels (IC50 3.38 µM), whereas W-13 does not affect Kv currents at comparable concentrations [2]. Therefore, procurement decisions must be guided by quantitative evidence matching the specific assay context.

Quantitative Differentiation of W-13 Hydrochloride: A Comparative Evidence Guide for Scientific Selection


W-13 vs. W-7: Differential Potency Against Ca2+/Calmodulin-Dependent Phosphodiesterase (PDE)

W-13 inhibits Ca2+/calmodulin-dependent PDE with an IC50 of 68 µM, while its close analog W-7 inhibits the same enzyme with an IC50 of 28 µM . W-13 is 2.4-fold less potent than W-7 in this specific biochemical assay.

Calmodulin Phosphodiesterase Enzyme Inhibition

W-13 vs. W-7: Divergent Inhibition of Myosin Light Chain Kinase (MLCK)

W-13 inhibits myosin light chain kinase (MLCK) with an IC50 of 58 µM, while W-7 inhibits MLCK with an IC50 of 51 µM . The compounds exhibit comparable, but not identical, potency against this key calmodulin-regulated enzyme.

Myosin Light Chain Kinase Smooth Muscle Kinase Inhibition

W-13 vs. W-7 and W-5/W-12: Selectivity in K+-Induced Ca2+ Signaling in Beta-Cells

In clonal beta-cells, W-7 dose-dependently diminished K+ (45 mM)-induced Ca2+ signals with an IC50 of approximately 25 µM. W-13, at a concentration of 100 µM, reduced the K+-induced [Ca2+]i rise by 40-60%. In contrast, the non-chlorinated control analogs W-5 (100 µM) and W-12 (300 µM) had no significant effect [1]. This confirms that both W-13 and W-7, but not their dechlorinated counterparts, inhibit voltage-gated calcium influx.

Calcium Signaling Beta-Cell Electrophysiology

W-13 vs. W-7: Differential Off-Target Activity on Voltage-Gated K+ (Kv) Channels

W-7 inhibits Kv currents in rabbit coronary arterial smooth muscle cells with an IC50 of 3.38±0.47 µM. In contrast, W-13 had no significant effect on Kv currents and did not alter the inhibitory effect of W-7 on Kv channels [1]. This demonstrates a clear functional divergence between the two analogs at ion channels.

Kv Channel Off-Target Smooth Muscle Electrophysiology

W-13 vs. W-12: Inhibition of Jak2-Mediated EpoR Signaling Confirms Calmodulin-Dependent Mechanism

Structurally unrelated calmodulin antagonists W-13 and calmidazolium (CMZ) inhibited activation of Jak2-mediated erythropoietin receptor (EpoR) signaling pathways. In contrast, W-12, the non-chlorinated analog of W-13, did not show any significant inhibitory effect [1]. Furthermore, W-13, but not W-12, inhibited Epo-induced proliferation and survival [1].

Erythropoietin Jak2 Signal Transduction Hematopoiesis

W-13 vs. W-7 and Trifluoperazine: Differential Growth Inhibition in Tamoxifen-Resistant Breast Cancer

In tamoxifen-resistant human breast cancer cell lines (LY2 and RR), W-13 inhibited cell growth with average Ki values of 10.4 µM and 5.2 µM, respectively [1]. In a separate study comparing colony formation inhibition, the IC50 values for continuous exposure were 18 µM for trifluoperazine (TFP), 30 µM for W-7, and 38 µM for W-13 [2]. Each drug exerted distinct effects on cell cycle distribution, suggesting different mechanisms [1].

Breast Cancer Tamoxifen Resistance Cell Proliferation Anticancer

Recommended Research and Industrial Applications for W-13 Hydrochloride Based on Differential Evidence


Calmodulin-Dependent Smooth Muscle Contraction Studies Requiring Minimal Kv Channel Off-Target Effects

For investigations into calmodulin's role in smooth muscle contraction, particularly in vascular or airway tissues, W-13 hydrochloride is the preferred antagonist over W-7. Direct evidence demonstrates that W-13 does not significantly affect voltage-gated K+ (Kv) currents at concentrations up to 100 µM, whereas W-7 potently inhibits Kv channels (IC50 = 3.38 µM) [1]. This off-target Kv inhibition by W-7 can confound interpretation of contractility experiments, as it directly alters membrane potential and calcium influx independent of calmodulin antagonism [1]. W-13 provides a cleaner tool for isolating calmodulin-specific effects on MLCK (IC50 = 58 µM) .

Tamoxifen-Resistant Breast Cancer Research with Non-Cytotoxic Calmodulin Inhibition

W-13 hydrochloride demonstrates validated activity against tamoxifen-resistant breast cancer cell lines (LY2, Ki = 10.4 µM; RR, Ki = 5.2 µM) [2]. Unlike W-7 or trifluoperazine, which exhibit higher potency in colony formation assays (IC50 30 µM and 18 µM, respectively) [3], W-13's distinct cell cycle effects [2] make it a valuable comparator for dissecting calmodulin-dependent versus calmodulin-independent growth arrest pathways. Its non-cytotoxic profile [2] is particularly suited for studies aiming to identify alternatives to tamoxifen for endocrine-resistant breast cancer.

Jak2/EpoR Signaling Studies Requiring a Validated Negative Control Compound

In studies of erythropoietin receptor (EpoR) signaling and Jak2 kinase activation, W-13 hydrochloride is the active antagonist of choice, while its non-chlorinated analog W-12 serves as the essential negative control. Direct comparative data show that W-13 inhibits Epo-induced Jak2 activation and cell proliferation, whereas W-12 has no significant effect [4]. This pair of compounds enables rigorous discrimination between calmodulin-dependent signaling and non-specific hydrophobic effects, a standard practice established in the literature [4].

Beta-Cell Calcium Signaling and Insulin Secretion Assays with Validated Control Compounds

For research on stimulus-secretion coupling in pancreatic beta-cells, W-13 hydrochloride is a validated tool for inhibiting calmodulin-dependent Ca2+ signaling. In direct head-to-head comparisons, W-13 (100 µM) reduces K+-induced Ca2+ transients by 40-60%, while the non-chlorinated analog W-12 (300 µM) shows no effect [5]. This differential activity between W-13 and W-12 confirms that the observed inhibition is due to calmodulin antagonism rather than non-specific membrane effects [5]. W-13 is therefore ideal for experiments requiring a positive control (W-13) and a negative control (W-12) to validate calmodulin involvement in glucose-stimulated insulin secretion [6].

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